molecular formula C9H10Cl3NO2 B1375843 (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride CAS No. 457654-89-6

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride

Cat. No. B1375843
M. Wt: 270.5 g/mol
InChI Key: NUGCLNQWWHSBES-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride” is a chemical compound with the molecular weight of 234.08 . Its IUPAC name is (2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place and under an inert atmosphere .

Scientific Research Applications

1. Preparation of Optically Pure Compounds

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride is used in the preparation of optically pure compounds. For example, O'reilly et al. (1990) demonstrated the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride, utilizing a compound closely related to (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (O'reilly, Derwin, & Lin, 1990).

2. Fluorescence Derivatisation of Amino Acids

The compound has applications in fluorescence derivatization of amino acids. Frade et al. (2007) explored the coupling of a similar compound to amino acids, resulting in fluorescent amino acid derivatives useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

3. Polymorphic Studies in Pharmaceutical Compounds

Polymorphism in pharmaceutical compounds containing elements of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride has been studied. For instance, Vogt et al. (2013) characterized two polymorphic forms of a related investigational pharmaceutical compound, highlighting the challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

4. Synthesis of Potential GABA B Receptor Antagonists

Research by Abbenante et al. (1997) involved the synthesis of compounds including 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride, to study their potential as GABA B receptor antagonists (Abbenante, Hughes, & Prager, 1997).

5. Corrosion Inhibition Studies

The compound has been studied for its applications in corrosion inhibition. Vikneshvaran and Velmathi (2017) researched Schiff bases derived from L-Tryptophan, including compounds structurally similar to (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride, for inhibiting stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGCLNQWWHSBES-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride

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